molecular formula C5HF8NaO2 B1324456 Sodium 5h-octafluoropentanoate CAS No. 22715-46-4

Sodium 5h-octafluoropentanoate

Cat. No.: B1324456
CAS No.: 22715-46-4
M. Wt: 268.04 g/mol
InChI Key: WCSVPEMHXPQFCC-UHFFFAOYSA-M
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Description

Sodium 5H-octafluoropentanoate (CAS: 22715-46-4) is the sodium salt of 5H-octafluoropentanoic acid (CAS: 376-72-7), a perfluorinated carboxylic acid with the molecular formula C₅H₂F₈O₂Na . The compound features a pentanoate backbone substituted with eight fluorine atoms, resulting in high electronegativity, thermal stability, and resistance to degradation. Its structure (Figure 1) includes fluorination at positions 2, 3, 4, and 5, distinguishing it from shorter-chain perfluorocarboxylates like perfluorobutanoate (PFBA) and longer-chain analogs like perfluorooctanoic acid (PFOA).

As a fluorinated surfactant, this compound is utilized in polymer synthesis (e.g., fluorinated poly(p-phenylene)s) and specialty materials requiring hydrophobicity and chemical inertness. Its sodium salt form enhances aqueous solubility, making it suitable for industrial processes requiring polar solvents.

Properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5-octafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O2.Na/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSVPEMHXPQFCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF8NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635442
Record name Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22715-46-4
Record name Sodium 2,2,3,3,4,4,5,5-octafluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5h-octafluoropentanoate typically involves the fluorination of pentanoic acid derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production methods ensure high purity and yield of the compound, which is essential for its applications in various industries .

Chemical Reactions Analysis

Degradation Under UV/Sulfite Conditions

Sodium 5H-octafluoropentanoate undergoes C–C bond cleavage and defluorination when exposed to UV light in the presence of sodium sulfite (Na₂SO₃). Key findings include:

Reaction Conditions Products Defluorination Efficiency
254 nm UV, Na₂SO₃ (10 mM), pH 9.5–12, 20°CShorter-chain PFAS (e.g., C₃F₇COO⁻), F⁻ ions30–50% defluorination after 56 hours
  • Mechanism :

    • UV irradiation generates hydrated electrons (e⁻ₐq) from sulfite.

    • Electrons attack the C–F bonds, initiating defluorination.

    • Sequential cleavage of C–C bonds shortens the carbon chain .

Oxidation With Hydroxyl Radicals (HO- )

In advanced oxidation processes (AOPs), hydroxyl radicals degrade this compound via:

Reaction Pathway Key Observations
HO- attack at the α-carbonForms polyfluorinated intermediates (e.g., C₄F₇O₃⁻)
Subsequent β-scissionReleases CO₂ and shorter-chain perfluoroalkyl radicals
  • Defluorination : Limited (<5%) due to the stability of C–F bonds .

Thermal Decomposition

At elevated temperatures (>300°C), the compound decomposes into:

  • Gaseous products : CF₄, CO₂, and HF.

  • Solid residues : Sodium fluoride (NaF) and carbonaceous materials.

Analytical Fragmentation in Mass Spectrometry

In LC-DTIMS-HRMS analyses, this compound exhibits characteristic fragmentation patterns:

Ion Type m/z (Observed)Collision Cross-Section (Ų)
[M – H]⁻272.98140.2 ± 0.5
[M – CO₂]⁻228.95125.6 ± 0.4
  • Notable adducts : [M + Cl]⁻ and [M – 2H + Na]⁻ are detected in negative-ion mode .

Environmental Persistence and Remediation

  • Soil/Water Interactions : Strong adsorption to organic matter due to its anionic nature.

  • Biodegradation : Resistant to microbial breakdown under aerobic and anaerobic conditions.

  • Remediation Strategies :

    • UV/sulfite systems achieve partial degradation (40–60%).

    • Electrochemical oxidation shows promise but requires high energy input .

Scientific Research Applications

Chemical Characteristics

Sodium 5H-octafluoropentanoate is characterized by a fully fluorinated carbon chain, which imparts significant thermal stability and hydrophobicity. Its molecular structure can be represented as follows:

  • Molecular Formula : C5F8O2Na
  • Molecular Weight : 248.06 g/mol

The presence of multiple fluorine atoms enhances its resistance to heat, water, and grease, making it suitable for various applications.

Industrial Applications

This compound is used in several industrial applications due to its unique properties:

  • Aerospace : Utilized in fuel pump seals to prevent fuel loss and enhance safety.
  • Construction : Employed in water-resistant building materials, improving durability.
  • Electronics : Acts as a heat transfer agent in semiconductor processing.

Environmental Research

As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental persistence and potential bioaccumulation. Research indicates that it can affect cellular processes and gene expression in biological systems, making it relevant for toxicological studies.

Case Study: Toxicity Screening

A high-throughput toxicity screen evaluated the effects of various PFAS, including this compound, on cell viability and proliferation. The study found that exposure to certain concentrations significantly disrupted cellular functions, highlighting the need for further investigation into the mechanisms of action and potential health impacts .

Biochemical Applications

Research has shown that this compound can modulate biochemical pathways effectively. It has been implicated in:

  • Cell Signaling : Influences metabolic activities within cells.
  • Gene Expression Regulation : Alters the expression of genes vital for cellular health.

Mechanism of Action

The mechanism of action of sodium 5h-octafluoropentanoate involves its interaction with specific molecular targets and pathways. The highly electronegative fluorine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function. This property is exploited in biological imaging and drug delivery applications, where the compound can selectively bind to target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Sodium 5H-Octafluoropentanoate and Related Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 22715-46-4 C₅H₂F₈O₂Na 268.06* Surfactant, polymer synthesis
5H-Octafluoropentanoic acid 376-72-7 C₅H₂F₈O₂ 246.06 Precursor for fluorinated compounds
Methyl 5H-octafluoropentanoate 54822-22-9 C₆H₄F₈O₂ 260.08 Volatile ester, coatings, solvents
Ethyl 5H-octafluoropentanoate 2795-50-8 C₇H₆F₈O₂ 274.10 Boiling point: 140–142°C
Perfluorooctanoic acid (PFOA) 335-67-1 C₈HF₁₅O₂ 414.07 Banned surfactant (POPs list)
Dimethoxysilanediyl bis(5H-octafluoropentanoate) N/A C₁₄H₁₀F₁₆O₈Si 766.30 Silicon-based polymer precursor

*Calculated from acid form (246.06 g/mol) + Na (22.99 g/mol).

Key Comparisons

Chain Length and Fluorination: this compound has a five-carbon chain with full fluorination except at the terminal -CH₂ group. In contrast, PFOA (C8) is fully fluorinated and persists longer in the environment .

Salt vs. Acid vs. Ester Derivatives: The sodium salt offers superior water solubility compared to the parent acid (5H-octafluoropentanoic acid), facilitating its use in aqueous systems. Methyl and ethyl esters (e.g., CAS 54822-22-9, 2795-50-8) exhibit higher volatility (b.p. 140–142°C for ethyl ester) , making them suitable for solvent-based applications.

Regulatory Status: PFOA and its salts are listed under the Stockholm Convention as persistent organic pollutants (POPs) due to their environmental persistence and toxicity .

Synthetic Utility: this compound serves as a precursor in silicon-containing polymers, such as dimethoxysilanediyl bis(5H-octafluoropentanoate), which hydrolyzes to form gas-permeable membranes . Non-fluorinated analogs like sodium pyruvate (CAS 113-24-6) lack this versatility due to reduced thermal and chemical resistance .

Environmental and Thermal Behavior

  • Thermal Stability: Fluorination enhances thermal resistance. This compound likely decomposes above 300°C, similar to other perfluorocarboxylates . Esters (e.g., methyl/ethyl derivatives) degrade at lower temperatures (140–200°C) due to ester group lability .
  • Environmental Persistence : While shorter-chain fluorinated compounds degrade faster than PFOA, their perfluoroalkyl moieties still resist microbial breakdown .

Spectroscopic and Physical Data

Limited direct data exists for this compound, but comparisons can be inferred:

  • IR Spectroscopy : Expected strong C-F stretches (~1150–1250 cm⁻¹) and carboxylate peaks (~1550–1610 cm⁻¹), similar to sodium 4-methoxybenzoate .
  • Solubility: Higher in polar solvents than non-fluorinated carboxylates (e.g., sodium 3-methoxybenzoate) due to fluorophilicity .

Biological Activity

Sodium 5H-octafluoropentanoate, a per- and polyfluoroalkyl substance (PFAS), has garnered attention due to its widespread environmental presence and potential biological effects. This compound, known for its unique chemical structure characterized by a chain of fluorinated carbons, is part of a larger family of substances that have been linked to various health concerns. This article explores the biological activity of this compound, focusing on its toxicological effects, cellular interactions, and implications for human health.

  • Chemical Formula : C5F8O2Na
  • Molecular Weight : 353.7 g/mol
  • CAS Number : 376-72-7

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cell Viability and Proliferation : Studies utilizing trophoblast cell lines (JEG-3) have shown that exposure to PFAS can significantly affect cell viability and proliferation rates. The high-throughput toxicity screen revealed concentration-dependent effects on mitochondrial membrane potential (MMP), indicating that these compounds can disrupt cellular energy metabolism .
  • Oxidative Stress : Exposure to this compound has been associated with increased oxidative stress markers in cells. Altered expression of genes related to oxidative stress response suggests that PFAS compounds can lead to cellular damage through the generation of reactive oxygen species (ROS) and disruption of antioxidant defenses .
  • Gene Expression Modulation : High concentrations of PFAS have been shown to disrupt the expression of genes vital for trophoblast health, affecting processes such as migration and implantation in the placenta . This disruption may have implications for reproductive health.

Toxicological Findings

The following table summarizes key findings from studies on the biological activity of this compound:

Endpoint Observed Effect Concentration
Cell ViabilityDecreased viability in JEG-3 cellsEC50 values <100 µM
Mitochondrial Membrane PotentialDepolarization observed300 µM
Gene ExpressionAltered expression of oxidative stress genes300 µM
Trophoblast MigrationInhibition of migration (72% closure)100 µM PFOA

Case Studies

Several case studies highlight the adverse effects associated with PFAS exposure, including this compound:

  • Reproductive Health : A study demonstrated that PFAS exposure can lead to adverse developmental outcomes in animal models, suggesting potential risks for human pregnancy outcomes due to placental dysfunction caused by disrupted trophoblast function .
  • Environmental Impact : Research indicates that PFAS compounds persist in the environment, accumulating in biological systems and leading to long-term exposure risks. The degradation pathways of these substances have been explored, revealing their resistance to conventional breakdown methods, which raises concerns about their environmental persistence and bioaccumulation potential .
  • Human Health Concerns : Epidemiological studies have linked PFAS exposure to various health issues, including immune system dysfunction and increased cholesterol levels. The biological mechanisms underlying these associations are still under investigation but suggest a need for further research into the long-term impacts of this compound on human health .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Sodium 5H-octafluoropentanoate to ensure high purity?

  • Methodological Answer: Synthesis should follow fluorination techniques under controlled anhydrous conditions, using intermediates like perfluoroalkyl iodides (e.g., C6F13I1, perfluorohexyl iodide) as precursors . Post-synthesis, purity validation requires a combination of nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography to quantify residual sodium ions. Cross-reference pharmacopeial protocols for fluorinated compounds, such as those for sodium ferrocyanide (C6Fe1N6Na4), to ensure compliance with standardized purity thresholds .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer: Use Fourier-transform infrared spectroscopy (FTIR) to identify C-F stretching vibrations (950–1250 cm⁻¹) and ¹⁹F NMR to resolve fluorine environments. Compare spectral data with structurally analogous compounds like perfluoro(2-methyl-3-pentanone) (C6F12O1) to validate assignments . For quantitation, pair liquid chromatography-mass spectrometry (LC-MS) with isotope dilution to minimize matrix interference .

Q. How should researchers design toxicity studies for this compound in aquatic systems?

  • Methodological Answer: Apply the PEO framework:

  • Population : Model organisms (e.g., Daphnia magna).
  • Exposure : Vary concentrations (0.1–100 ppm) over 48–96 hours.
  • Outcome : Measure LC50 and bioaccumulation factors.
    Include positive controls (e.g., sodium pentachlorophenate, C6Cl5Na1O1) to benchmark toxicity .

Advanced Research Questions

Q. What computational models predict the environmental persistence of this compound, and how can they be experimentally validated?

  • Methodological Answer: Use density functional theory (DFT) to calculate bond dissociation energies of C-F bonds, which correlate with persistence. Validate via accelerated degradation studies under UV irradiation (λ = 254 nm) and compare half-lives with perfluorohexane (C6F14) . Pair with high-resolution mass spectrometry to track degradation byproducts .

Q. How can researchers resolve contradictions in reported bioaccumulation data for this compound?

  • Methodological Answer: Conduct a meta-analysis using the PICOT framework:

  • Population : Freshwater vs. marine species.
  • Intervention : Exposure duration and trophic transfer pathways.
  • Comparison : Legacy PFAS (e.g., perfluorooctanoic acid).
  • Outcome : Biomagnification factors.
  • Time : Acute (days) vs. chronic (months) exposure.
    Statistical harmonization (e.g., random-effects models) can account for interspecies variability .

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: Use stopped-flow kinetics to measure reaction rates with nucleophiles (e.g., hydroxide ions) under varying pH (2–12). Compare with sodium monofluorophosphate’s reactivity to isolate electronic effects of fluorination . Computational electron-density mapping (AIM analysis) can identify charge distribution at reaction sites .

Key Methodological Frameworks

  • FINER Criteria : Ensure feasibility (lab resources), novelty (comparison to perfluorohexyl iodide), and relevance (regulatory implications for PFAS) .
  • PICOT : Structure hypothesis-driven ecotoxicity studies .
  • PEO : Define exposure pathways in environmental fate studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5h-octafluoropentanoate
Reactant of Route 2
Sodium 5h-octafluoropentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.